Dipicolinate(1-)

Description

Historical Context of Dipicolinate(1-) Discovery in Research

The scientific journey of dipicolinate began with the study of its parent compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid). While the first successful chemical synthesis was reported in 1935 by Professors Alvin W. Singer and S. M. McElvain, its biological significance was not uncovered until later. univook.com A pivotal moment in its research history occurred in 1953, when J.F. Powell isolated dipicolinic acid from the spores of Bacillus megaterium. oup.com This discovery established a crucial link between the compound and the remarkable heat resistance of bacterial spores. microbiologyresearch.org Early research correlated the appearance of heat resistance during spore formation with the synthesis of dipicolinic acid. microbiologyresearch.org These foundational studies paved the way for decades of investigation into the precise role of dipicolinate in spore physiology and its potential applications in various scientific domains.

Academic Significance and Research Relevance of Dipicolinate(1-)

The academic significance of Dipicolinate(1-) stems primarily from its unique biological role and chemical properties. It constitutes a substantial portion, approximately 5% to 15%, of the dry weight of bacterial spores, such as those from the genera Bacillus and Clostridium. asm.orgwikipedia.org The anion, typically complexed with calcium ions (Ca-DPA), is a key factor in the extraordinary resistance of endospores to environmental stresses like wet and dry heat, desiccation, and UV radiation. asm.orgnih.govresearchgate.net This complex contributes to spore dormancy and stability by dehydrating the spore core and protecting DNA from heat-induced damage. wikipedia.orgnih.gov

This high concentration and specificity to spores make dipicolinic acid a prime biomarker for detecting and quantifying bacterial endospores. acs.orgatamankimya.com This has led to the development of sensitive analytical methods, which are critical in fields ranging from food safety and sterilization monitoring to biodefense. atamankimya.com Furthermore, its ability to act as a potent chelating agent has established its importance in coordination chemistry, leading to the synthesis of novel metal complexes with diverse applications. researchgate.netsciencemadness.org

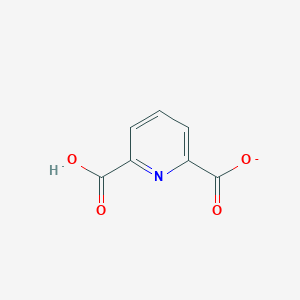

Structural Representation and Chemical Nomenclature of the Dipicolinate(1-) Anion

Dipicolinate(1-) is the conjugate base of dipicolinic acid. The parent compound, dipicolinic acid, is a disubstituted pyridine (B92270) derivative featuring two carboxylic acid groups attached at the 2 and 6 positions of the pyridine ring. atamankimya.comsciencemadness.org

Preferred IUPAC Name : Pyridine-2,6-dicarboxylic acid wikipedia.org

Chemical Formula : C₇H₅NO₄

Other Names : 2,6-Pyridinedicarboxylic acid, DPA wikipedia.org

The Dipicolinate(1-) anion is formed by the deprotonation of one of the two carboxylic acid groups. In biological systems and at physiological pH, it is often found as the dianion, dipicolinate(2-), where both carboxylic groups are deprotonated, allowing it to chelate divalent cations like Ca²⁺. researchgate.netresearchgate.net The structure features a central pyridine ring with two carboxylate groups, which provide key coordination sites for metal ions. This arrangement allows it to function as a tridentate ligand, utilizing the nitrogen atom of the pyridine ring and oxygen atoms from the carboxylate groups to bind metals. sciencemadness.org

Overview of Major Research Areas Involving Dipicolinate(1-)

Research involving Dipicolinate(1-) is multifaceted, spanning several key scientific disciplines.

| Research Area | Focus of Study | Key Findings & Applications |

| Microbiology & Biochemistry | Role in bacterial endospores. | Elucidation of mechanisms for spore resistance to heat, UV, and chemicals. asm.orgnih.gov Understanding spore dormancy and germination. nih.gov |

| Analytical Chemistry | Biomarker for spore detection. | Development of highly sensitive assays, often based on the photoluminescence of terbium-dipicolinate complexes, for rapid spore identification. wikipedia.orgacs.orgatamankimya.com |

| Coordination & Supramolecular Chemistry | Chelating properties and metal complex formation. | Synthesis of lanthanide and transition metal complexes. researchgate.net Used as a building block for coordination polymers with applications in catalysis and gas storage. univook.com |

| Materials Science | Development of novel materials. | Creation of coordination polymers and metal-organic frameworks (MOFs) with specific functional properties. univook.comatamankimya.com |

| Environmental Science | Biodegradation and environmental fate. | Studies show dipicolinic acid is among the least volatile, least adsorbed by soil, and most rapidly degraded of simple pyridines. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4NO4- |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

6-carboxypyridine-2-carboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1 |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-M |

SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)O |

Origin of Product |

United States |

Coordination Chemistry of Dipicolinate 1

Ligand Properties and Coordination Modes of the Dipicolinate(1-) Anion

The coordination behavior of the dipicolinate(1-) anion is dictated by its inherent structural characteristics, which allow for multiple modes of binding to metal centers.

Tridentate Nature and Chelation Capabilities

The dipicolinate(1-) anion is well-recognized as a versatile multidentate ligand, most commonly exhibiting a tridentate coordination mode. ajol.infoatamanchemicals.com This binding involves the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups. ajol.inforesearchgate.net This arrangement forms stable five-membered chelate rings with the metal ion, a key factor in the stability of the resulting complexes. acs.org The geometry of the donor atoms is well-suited for coordinating with metal ions, contributing to the formation of stable complexes with limited steric hindrance. ajol.info

Coordination via Pyridine Nitrogen and Carboxylate Oxygen Donor Atoms

The primary donor atoms involved in the coordination of the dipicolinate(1-) anion are the pyridine nitrogen and the carboxylate oxygen atoms. ajol.infoatamanchemicals.com The nitrogen atom, being part of an aromatic heterocyclic ring, provides a soft donor site, while the oxygen atoms of the carboxylate groups act as hard donor sites. This combination of hard and soft donor atoms allows dipicolinate(1-) to form stable complexes with a wide variety of metal ions. atamanchemicals.com In its typical tridentate fashion, the ligand coordinates to a metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. researchgate.net

Conformational Flexibility and Steric Hindrance in Coordination

While predominantly acting as a tridentate ligand, dipicolinate(1-) exhibits considerable conformational flexibility. nih.gov This allows it to adopt various coordination modes, including bidentate and bridging modes, leading to the formation of mononuclear, dinuclear, and even polymeric structures. researchgate.net The relatively planar structure of the dipicolinate(1-) anion generally results in complexes with limited steric hindrance. ajol.info However, the orientation of the carboxylate groups relative to the pyridine ring can be influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. For instance, in some complexes, the dipicolinate ligand can be nearly perpendicular to other coordinated ligands. cardiff.ac.uk This flexibility allows for the formation of diverse and sometimes unprecedented coordination geometries. nih.gov

Synthesis and Characterization of Metal-Dipicolinate(1-) Complexes

The synthesis of metal complexes with the dipicolinate(1-) anion can be achieved through various methodologies, depending on the target metal ion and desired complex structure.

Synthetic Methodologies for Transition Metal Complexes of Dipicolinate(1-)

The preparation of transition metal-dipicolinate(1-) complexes is often straightforward and can be accomplished using several common synthetic techniques. A general method involves the direct reaction of a suitable transition metal salt with dipicolinic acid in a solvent, often water or an alcohol/water mixture. bohrium.comajol.info The pH of the reaction mixture is a critical parameter, as it controls the deprotonation state of the dipicolinic acid.

For example, a series of mononuclear complexes with the general formula [M(L)(H₂O)₂], where M = Co(II), Ni(II), Zn(II), and Cd(II) and L = dipicolinate, have been synthesized by reacting the corresponding metal nitrates with dipicolinic acid. bohrium.comajol.info In these complexes, the dipicolinate anion acts as a tridentate ligand. bohrium.com The synthesis of mixed-ligand complexes is also common, where other ligands are introduced to the reaction mixture to co-coordinate with the dipicolinate anion. acs.org

Table 1: Examples of Synthetic Methods for Transition Metal-Dipicolinate(1-) Complexes

| Metal Ion | Starting Materials | Reaction Conditions | Resulting Complex | Reference |

| Co(II), Ni(II), Zn(II), Cd(II) | Metal nitrate (B79036), Dipicolinic acid | Aqueous solution | [M(dipic)(H₂O)₂] | bohrium.comajol.info |

| V(IV) | Vanadyl sulfate, Dipicolinic acid, Diamine ligand | Not specified | [VO(dipic)(N^N)] | acs.org |

| Co(II) | Cobalt salt, Dipicolinic acid | Aqueous solution | [Co(H₂dipic)(dipic)]·3H₂O | nih.gov |

This table is based on available data and is not exhaustive.

Synthetic Methodologies for Lanthanide Complexes of Dipicolinate(1-)

The synthesis of lanthanide-dipicolinate(1-) complexes often utilizes similar principles to those for transition metals, with some specific considerations for the unique properties of lanthanide ions. Hydrothermal synthesis has proven to be an effective method for obtaining crystalline lanthanide-dipicolinate complexes. researchgate.net This technique involves reacting a lanthanide salt with dipicolinic acid in water at elevated temperatures and pressures.

For instance, a series of isomorphous bis-dipicolinato lanthanide complexes, Ln(Hdipic)(dipic), where Ln = Eu, Gd, Tb, Dy, Ho, Er, and Yb, were synthesized using hydrothermal conditions. researchgate.net In these complexes, one dipicolinate ligand is singly deprotonated (Hdipic⁻), and the other is doubly deprotonated (dipic²⁻). The synthesis of tris-dipicolinate lanthanide complexes, [Ln(dipic)₃]³⁻, is also well-established and can be achieved by reacting a lanthanide ion with three equivalents of a functionalized dipicolinic acid derivative. acs.org These complexes are known for their interesting photophysical properties. acs.org

Table 2: Examples of Synthetic Methods for Lanthanide-Dipicolinate(1-) Complexes

| Lanthanide Ion | Starting Materials | Reaction Conditions | Resulting Complex | Reference |

| Eu, Gd, Tb, Dy, Ho, Er, Yb | Lanthanide salt, Dipicolinic acid | Hydrothermal | Ln(Hdipic)(dipic) | researchgate.net |

| La(III) | LaCl₃·7H₂O, 2-carboxybenzaldehyde (B143210) N(4)-phenylthiosemicarbazone | Aqueous solution, 50°C | La complex | scielo.org.co |

| Eu(III) | Eu(III) salt, Functionalized dipicolinic acid | Not specified | [Eu(L)₃]³⁻ | acs.org |

This table is based on available data and is not exhaustive.

Synthetic Methodologies for Actinide Complexes of Dipicolinate(1-)

The synthesis of actinide complexes with dipicolinate(1-) and its derivatives can be achieved through several strategic routes, often tailored to the specific actinide and its oxidation state. A common method involves the reaction of an actinide salt with a proligand in a suitable solvent. For instance, the reaction of thorium nitrate hydrate (B1144303) with 2,6-dipicolinoylbis(N,N-diethylthiourea) in methanol (B129727) can lead to the in-situ hydrolysis of the proligand, yielding the dipicolinate ligand which then coordinates with the thorium(IV) ion to form [Th(2,6-dipicolinate)₂(H₂O)₄]. mdpi.com This complex precipitates as a colorless solid, and single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solution of dichloromethane (B109758) and methanol. mdpi.com

To circumvent hydrolysis of the starting materials, non-aqueous synthetic routes are often employed. The use of anhydrous actinide precursors, such as [ThCl₄(DME)₂] (DME = 1,2-dimethoxyethane), allows for the direct reaction with the proligand in a dry solvent like methanol, preventing the formation of aqua complexes. mdpi.com Similarly, uranium(IV) complexes have been synthesized from starting materials like [U₂I₆(1,4-dioxane)₃] in dry tetrahydrofuran. mdpi.com

For hexavalent actinides such as uranyl(VI), neptunyl(VI), and plutonyl(VI), complexation with dipicolinic acid derivatives has been systematically studied. acs.orgnih.govresearchgate.net The synthesis of crystalline complexes like [Li₂AnO₂(PDC)₂]·2H₂O (where An = U, Np, Pu and PDC²⁻ is the dipicolinate anion) has been reported, providing a basis for comparative structural and spectroscopic studies across the actinide series. researchgate.net

The synthesis of actinide(IV) complexes with dipicolinic acid, resulting in compounds with the general formula [An(DPA)₃]²⁻ (where An = Th, U, Np, Pu), has also been achieved, allowing for the investigation of trends in metal-ligand interactions across the earlier part of the actinide series. lanl.gov

Table 1: Selected Synthetic Methodologies for Actinide-Dipicolinate(1-) Complexes

| Actinide Complex | Starting Materials | Solvent | Key Conditions | Reference |

| [Th(2,6-dipicolinate)₂(H₂O)₄] | Th(NO₃)₄·4H₂O, 2,6-dipicolinoylbis(N,N-diethylthiourea) | Methanol | Room temperature, in-situ hydrolysis of proligand | mdpi.com |

| (NH₄)₂[Th(Lpic)₃] | [ThCl₄(DME)₂], H₂Lpic | Dry Methanol | Exclusion of water to prevent hydrolysis | mdpi.com |

| [UAu₂(Lpic)₃] | [U₂I₆(1,4-dioxane)₃], H₂Lpic, [AuCl(tht)] | Dry THF | Anaerobic conditions | mdpi.com |

| [Li₂AnO₂(PDC)₂]·2H₂O (An = U, Np, Pu) | AnO₂²⁺ salts, Dipicolinic Acid | Aqueous solution | researchgate.net | |

| [An(DPA)₃]²⁻ (An = Th, U, Np, Pu) | An(IV) salts, Dipicolinic Acid | Not specified | lanl.gov |

H₂Lpic = 2,6-dipicolinoylbis(N,N-diethylthiourea), tht = tetrahydrothiophene, DPA = dipicolinate, PDC = dipicolinate

Advanced Characterization Techniques in Coordination Chemistry Research

The elucidation of the structural and electronic properties of actinide-dipicolinate(1-) complexes relies heavily on a suite of advanced characterization techniques. These methods provide critical insights into the solid-state structures, solution behavior, and the nature of the actinide-ligand bonding.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For actinide-dipicolinate(1-) complexes, this technique reveals key structural parameters such as bond lengths, bond angles, and coordination numbers.

For example, the crystal structure of [Th(2,6-dipicolinate)₂(H₂O)₄] shows that the thorium ion is coordinated by two tridentate dipicolinate ligands and four water molecules. mdpi.com In the case of the trinuclear uranyl complex, H₂(UO₂)₃(C₇H₃NO₄)₄·2H₂O, X-ray crystallography has shown that the uranyl centers exhibit both pentagonal and hexagonal bipyramidal coordination geometries, linked together by bridging carboxylate groups. osti.gov The structure of Na₂UO₂L₂(H₂O)₈(s) (where L²⁻ is the dipicolinate anion) reveals that the uranium atom is at a center of inversion, with the two dipicolinate ligands symmetrically coordinated in the equatorial plane in a tridentate fashion. nih.gov

These structural studies provide a fundamental basis for understanding the steric and electronic factors that govern the coordination chemistry of actinides with dipicolinate(1-).

Table 2: Selected Crystallographic Data for Actinide-Dipicolinate(1-) Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| H₂(UO₂)₃(C₇H₃NO₄)₄·2H₂O | Monoclinic | P2₁/n | Trimeric structure with pentagonal and hexagonal bipyramidal UO₂²⁺ centers. a = 8.881(6) Å, b = 9.349(6) Å, c = 21.458(6) Å, β = 98.18(4)° | osti.gov |

| Na₂UO₂L₂(H₂O)₈ | Not specified | Not specified | The U atom is at a center of inversion with two tridentate dipicolinate ligands. | nih.gov |

| [Th(2,6-dipicolinate)₂(H₂O)₄] | Not specified | Not specified | Two independent molecules in the asymmetric unit with the Th ion coordinated by two dipicolinate ligands and four water molecules. | researchgate.net |

| [Li₂AnO₂(PDC)₂]·2H₂O (An = U, Np, Pu) | Not specified | Not specified | Isostructural series with centrosymmetrical coordination of the An atom. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dipicolinate(1-) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For diamagnetic actinide complexes, such as those of Th(IV), NMR provides information about the symmetry of the complex in solution. For paramagnetic actinide complexes, such as those of U(IV), Np(VI), and Pu(VI), the interaction between the unpaired electrons of the actinide ion and the ligand nuclei leads to significant shifts in the NMR signals, known as paramagnetic NMR shifts or Actinide Induced Shifts (AIS). researchgate.net

¹H NMR studies of actinide(VI) dipicolinate complexes have shown that the paramagnetic contribution to the chemical shift is dominated by the pseudo-contact shift, with negligible Fermi contact contribution for protons more than three bonds away from the paramagnetic center. researchgate.net The temperature dependence of these paramagnetic shifts can provide insights into the magnetic properties of the complexes. europa.eunih.gov For actinide(IV) complexes with dipicolinic acid derivatives, both ¹H and ¹³C NMR have been used to evaluate the Fermi contact and dipolar contributions to the actinide-induced shifts. acs.org These studies indicate a significant contact contribution, suggesting a degree of covalency in the actinide-ligand bond which tends to decrease from U(IV) to Pu(IV). acs.org

Table 3: Key Findings from NMR Spectroscopy of Actinide-Dipicolinate(1-) Complexes

| Actinide Complex Series | Nuclei Studied | Key Observation | Implication | Reference |

| An(VI)O₂-dipicolinate (An = Np, Pu) | ¹H | Paramagnetic shifts are dominated by pseudo-contact contribution. | Negligible Fermi contact contribution at the proton positions. | researchgate.net |

| An(IV)-dipicolinate (An = U, Np, Pu) | ¹H, ¹³C | Significant contact contribution to the actinide-induced shifts. | Indication of covalency in the actinide-ligand bond. | acs.org |

| An(VI)-dipicolinate derivatives (An = U, Np, Pu) | ¹H | Temperature dependence of paramagnetic shifts deviates from Bleaney's theory. | Provides information on energy gaps and magnetic moments. | europa.eunih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. In the context of actinide-dipicolinate(1-) complexes, these techniques provide information about the coordination of the ligand to the metal center. The vibrational frequencies of the carboxylate groups (symmetric and asymmetric stretches) and the pyridine ring are particularly sensitive to coordination.

For example, the IR spectrum of [Th(2,6-dipicolinate)₂(H₂O)₄] shows characteristic bands for the coordinated dipicolinate ligand and water molecules. mdpi.com A strong band at 1626 cm⁻¹ can be attributed to the asymmetric stretching vibration of the carboxylate group. mdpi.com Vibrational spectroscopy has also been used in conjunction with X-ray crystallography to investigate the metal-ligand interactions in the [An(DPA)₃]²⁻ (An = Th, U, Np, Pu) series. lanl.gov

Table 4: Characteristic Infrared Absorption Bands for [Th(2,6-dipicolinate)₂(H₂O)₄]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3449 (s) | O-H stretching of coordinated water | mdpi.com |

| 1626 (vs) | Asymmetric COO⁻ stretching | mdpi.com |

| 1427 (s) | Symmetric COO⁻ stretching | mdpi.com |

| 1377 (vs) | Not specified | mdpi.com |

| 773 (s), 729 (s) | C-H out-of-plane bending of the pyridine ring | mdpi.com |

s = strong, vs = very strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For actinide complexes, the spectra are often characterized by sharp, low-intensity f-f transitions and broader, more intense charge-transfer bands. This technique is widely used to study the formation and stability of actinide complexes in solution.

Spectrophotometric titrations have been used to identify the formation of 1:1 and 1:2 metal-to-ligand complexes of hexavalent actinides (U, Np, Pu) with dipicolinic acid derivatives and to determine their stability constants. acs.orgnih.govresearchgate.net The binding strength of these actinides with a dipicolinic acid derivative was found to follow the order U(VI) > Np(VI) > Pu(VI), suggesting that the complexation is primarily driven by electrostatic interactions. acs.orgnih.gov Furthermore, the features of the absorption spectra can be correlated with the symmetry of the Pu(VI) and Np(VI) complexes. acs.orgnih.gov In complexes with approximate central symmetry, the f-f transition bands in the electronic absorption spectra are observed to be very weak. researchgate.net The stabilization of the less common U(V) oxidation state in a dipicolinate complex has also been characterized using UV-Vis-NIR absorption spectrophotometry. rsc.org

Table 5: Application of UV-Vis Spectroscopy in the Study of Actinide-Dipicolinate(1-) Complexes

| Actinide(s) | Ligand | Information Obtained | Key Finding | Reference |

| U(VI), Np(VI), Pu(VI) | Dipicolinic acid derivatives | Complex stoichiometry and stability constants | Formation of 1:1 and 1:2 complexes; Stability: U(VI) > Np(VI) > Pu(VI) | acs.orgnih.govresearchgate.net |

| Pu(VI), Np(VI) | Dipicolinic acid derivatives | Relationship between spectra and symmetry | Features of absorption spectra correlate with complex symmetry. | acs.orgnih.gov |

| U(V) | Dipicolinic acid | Characterization of stable complex | Confirmation of the formation of a stable U(V)-dipicolinate complex in aqueous solution. | rsc.org |

| An(VI) (An = U, Np, Pu, Am) | Dipicolinic acid | Coordination symmetry | Weak f-f transition bands in 1:2 complexes suggest approximate central symmetry. | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is exclusively used for studying species with unpaired electrons. It provides detailed information about the electronic structure and the local environment of the paramagnetic center. For actinide complexes, EPR studies can be challenging due to fast electron spin relaxation, which often leads to broad spectral lines in conventional continuous-wave (CW) EPR. scispace.com

Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer higher resolution and can be used to measure weak hyperfine interactions between the actinide's electron spin and the nuclear spins of the coordinating ligands. acs.org These measurements of hyperfine coupling constants provide a direct probe of the spin density at the ligand nuclei, which is a measure of the degree of covalency in the metal-ligand bond. acs.org For example, pulsed EPR studies on [An(Cptt)₃] (An = Th, U) complexes have been used to correlate ligand hyperfine coupling with spin density. acs.org EPR spectroscopy has also been employed to confirm electron transfer reactivity in reactions involving actinide complexes in different oxidation states. nih.gov

Table 6: EPR Parameters for a Paramagnetic Uranium Complex

| Complex | g-values | Technique | Significance | Reference |

| [U(Cptt)₃] | gₓ = 3.05, gᵧ = 1.65, g | EPR | Characterization of the U³⁺ (5f³) electronic configuration in a toluene (B28343) solution at 5 K. | scispace.com |

Cptt = {C₅H₃tBu₂-1,3}⁻

Supramolecular Chemistry and Self-Assembly of Dipicolinate(1-) Derivatives

The dipicolinate(1-) ligand is an excellent building block for the construction of complex supramolecular architectures and self-assembled systems. Its ability to simultaneously coordinate to metal centers and participate in hydrogen bonding allows for the rational design of multidimensional structures.

The protonated carboxylic acid group is key to its role in self-assembly. This functional group can act as a hydrogen-bond donor, linking coordinated units into chains, sheets, or three-dimensional networks. The interplay between the strong metal-ligand coordination bonds and the weaker, more directional hydrogen bonds guides the self-assembly process.

For example, research has shown the formation of one-dimensional coordination polymers, or chains, where metal centers are bridged by dipicolinate(1-) ligands. These chains can then be further organized into higher-dimensional structures through hydrogen bonding involving the protonated carboxyl groups. In one such case involving a cadmium(II) complex, the dipicolinate(1-) ligand's uncoordinated, protonated carboxyl group forms robust hydrogen bonds, linking the polymeric chains into a 2D network.

Furthermore, the aromatic pyridine ring of the dipicolinate(1-) ligand can participate in π-π stacking interactions. These non-covalent interactions can provide additional stability to the supramolecular assembly and influence the packing of the molecules in the crystal lattice. The combination of metal coordination, hydrogen bonding, and π-π stacking allows for a high degree of control over the final structure.

The self-assembly of dipicolinate(1-) derivatives has led to the creation of various interesting topologies, including discrete molecular polygons and extended metal-organic frameworks (MOFs). These materials are of interest for their potential applications in gas storage, separation, and sensing, which are dictated by the specific arrangement of the ligands and metal ions.

Table 2: Intermolecular Interactions in a Cadmium(II)-Dipicolinate(1-) Supramolecular Assembly

| Interaction Type | Participating Groups | Distance (Å) | Description |

| Hydrogen Bond | O-H···O | 2.628 | Links adjacent polymeric chains via the protonated carboxyl group. |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | ~3.7 | Contributes to the stability of the layered structure. |

Data interpreted from crystallographic studies of dipicolinate-based coordination polymers.

Biochemical and Biological Roles of Dipicolinate 1 in Microbial Systems

Biosynthesis Pathways of Dipicolinate(1-) in Microorganisms

The synthesis of dipicolinic acid is a specialized process that occurs late in the sporulation cycle within the mother cell that nurtures the developing endospore. atamanchemicals.comnih.gov The pathway is not active in vegetative cells. biomedres.us The enzymes responsible for DPA synthesis are encoded by sporulation-specific operons, such as the spoVF operon in Bacillus subtilis, which includes the genes spoVFA and spoVFB (also called dpaA and dpaB) that encode the two subunits of DPA synthetase. atamanchemicals.comnih.gov Mutations in these genes result in the inability to produce DPA. nih.gov

The biosynthesis of DPA is directly interconnected with the diaminopimelate (DAP) pathway for L-lysine synthesis. nih.govwikipedia.org This pathway begins with aspartate and involves several enzymatic steps. nih.gov A key branch point occurs at the intermediate L-2,3-dihydropicolinate (DHDP). In the lysine (B10760008) pathway, DHDP is converted to subsequent intermediates by enzymes like dihydrodipicolinate reductase. nih.gov However, for DPA synthesis, DHDP is instead converted directly to dipicolinic acid by the enzyme DPA synthase. atamanchemicals.com

Early research indicated that intermediates of the lysine pathway, such as aspartic acid and diaminopimelic acid, could serve as precursors for DPA. asm.org In sporulating cells, some of the initial enzymes of the lysine pathway, like aspartokinase, are repurposed for DPA synthesis. nih.gov In Bacillus cereus, for instance, the aspartokinase enzyme loses its sensitivity to feedback inhibition by lysine during sporulation, allowing for the continued production of precursors needed for both the spore cortex (which requires diaminopimelic acid) and DPA synthesis. nih.gov This demonstrates a regulatory shift that diverts components from the primary metabolic pathway of lysine synthesis to produce the specialized metabolite DPA, which is essential for endospore resilience. nih.govmdpi.com

Data Tables

Table 1: Effect of Dipicolinate (DPA) on Spore Properties

| Property | Role of DPA | Observation in DPA-less Spores | Supporting References |

|---|---|---|---|

| Wet Heat Resistance | Major contributing factor; reduces core water content. | Significantly decreased resistance. | wikipedia.orgnih.govnih.gov |

| Spore Core Hydration | Displaces water, causing dehydration. | Higher core water content. | researchgate.netbiomedres.usnih.gov |

| DNA Protection | Stabilizes DNA against heat and desiccation damage. | Lower resistance to dry heat and desiccation; increased DNA damage. | wikipedia.orgatamanchemicals.comnih.gov |

| Dormancy | Essential for maintaining a stable dormant state. | Unstable; tend to germinate spontaneously. | nih.govasm.org |

| Germination | Rapid release from the core triggers germination events. | Spontaneous initiation of germination steps. | nih.govasm.orgresearchgate.net |

Table 2: Key Compounds in Dipicolinate and L-Lysine Biosynthesis

| Compound | Pathway | Role |

|---|---|---|

| Aspartate | Lysine & DPA | Initial precursor. |

| L-2,3-Dihydropicolinate (DHDP) | Lysine & DPA | Branch point intermediate. |

| Dipicolinic Acid (DPA) | DPA | Final product, incorporated into spore core. |

| L-Lysine | Lysine | Final product of the primary pathway. |

| Diaminopimelic Acid (DAP) | Lysine | Intermediate; also a component of the spore cortex. |

Identification and Enzymatic Characterization of Key Biosynthetic Enzymes (e.g., Dipicolinate Synthase, Aspartokinase)

The biosynthesis of dipicolinate(1-) is intricately linked to the lysine biosynthetic pathway. A key enzyme in this process is dipicolinate synthase , which catalyzes the final step in the formation of DPA. In Bacillus subtilis, this enzyme is encoded by the spoVF operon, which consists of two genes, dpaA (formerly spoVFA) and dpaB (formerly spoVFB). tandfonline.comnih.govnih.gov Together, the protein products of these genes, SpoVFA and SpoVFB, form the active dipicolinate synthase complex. nih.govnih.gov SpoVFA is an oxidoreductase, and SpoVFB is a flavoprotein. nih.gov These two subunits work in concert to convert (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA), an intermediate in the lysine pathway, into dipicolinic acid. researchgate.net

Genetic Regulation of Dipicolinate(1-) Production in Sporulating Bacteria

The production of dipicolinate(1-) is tightly regulated and primarily occurs during the late stages of sporulation in bacteria like Bacillus subtilis. The expression of the dpa operon (formerly spoVF) is controlled by the mother cell-specific sigma factor, σK. tandfonline.comnih.gov Transcription from the dpa promoter is initiated approximately four hours after the onset of sporulation, coinciding with the appearance of active σK. nih.gov Mutations in genes required for the synthesis of active σK abolish the transcription of the dpa operon. nih.gov

Furthermore, the expression of the dpa operon is subject to negative regulation by the protein GerE. nih.gov This intricate control ensures that DPA is synthesized in the mother cell compartment at the appropriate time and is subsequently transported into the developing forespore by the SpoVAD protein complex. tandfonline.com Studies on various spo mutants have revealed a branched pathway of gene expression in the mother cell around stage IV of sporulation, with one branch leading to the synthesis of dipicolinate synthase via spoVC. asm.org

Comparative Analysis of Biosynthesis Across Diverse Microbial Genera

While the biosynthesis of dipicolinate(1-) is well-studied in Bacillus subtilis, it also occurs in other endospore-forming genera such as Clostridium and Paenibacillus. nih.govbiorxiv.org In Clostridium species, orthologous enzymes to the B. subtilis SpoVF have been identified and are designated as EftA. nih.gov A study analyzing various endospore-forming bacteria confirmed dipicolinic acid production across different classes and families of Firmicutes. biorxiv.org Interestingly, this study also found that members of Clostridium (cluster I) lack the recognized dipicolinic acid biosynthesis genes, suggesting the presence of an alternative genetic pathway in these strains. biorxiv.org

The genes for dipicolinate synthase from Paenibacillus sonchi have been successfully expressed in Corynebacterium glutamicum, a non-sporulating bacterium, to achieve de novo production of DPA. nih.govresearchgate.net This demonstrates the potential for transferring the biosynthetic machinery between different microbial genera. Similarly, the dipicolinate synthase genes from both Bacillus subtilis and Clostridium perfringens have been expressed in Escherichia coli for the heterologous production of DPA. nih.gov

Metabolic Engineering Strategies for Enhanced Microbial Production of Dipicolinate(1-)

The industrial potential of dipicolinic acid has driven the development of metabolic engineering strategies to enhance its production in various microbial hosts. A primary approach involves overexpressing the key biosynthetic enzymes. In Bacillus subtilis, replacing the native sporulation-dependent promoter of the spoVFA operon with a strong vegetative promoter, such as the spoVG promoter, has enabled DPA production in vegetative cells, leading to significantly increased yields. tandfonline.com

In Corynebacterium glutamicum, a known L-lysine producer, metabolic engineering has been employed to channel intermediates from the lysine pathway towards DPA production. nih.gov This was achieved by overexpressing the dipicolinate synthase genes (dpaA and dpaB) from Paenibacillus sonchi. nih.govresearchgate.net Further enhancements in DPA production were realized through the use of a feedback-resistant aspartokinase (lysCT311I) and the deletion of competing pathways. researchgate.net

Escherichia coli has also been engineered for DPA production. Strategies include the overexpression of genes from the lysine pathway (lysC, asd, dapA, dapB), the screening of different aspartate kinases and dipicolinate synthases for optimal activity, and the knockout of competing metabolic pathways (e.g., lysA, tdh, metA). nih.gov These modifications have resulted in significant titers of DPA produced directly from glucose. nih.gov

| Host Organism | Genetic Modification | Key Enzymes/Genes Targeted | Resulting DPA Titer |

| Bacillus subtilis | Promoter replacement for vegetative expression | spoVFA operon | Up to 29.14 g/L |

| Corynebacterium glutamicum | Heterologous expression and pathway optimization | dpaAB from P. sonchi, lysCT311I | Up to 2.5 g/L |

| Escherichia coli | Overexpression and knockout of competing pathways | lysC, asd, dapA, dapB, dipicolinate synthase | Up to 5.21 g/L (with aspartate) |

Interactions of Dipicolinate(1-) with Microbial Cellular Components

Dipicolinate(1-) exhibits significant interactions with various cellular components within microorganisms, playing vital roles in metal homeostasis and the protection of macromolecules.

Role in Metal Ion Chelation and Homeostasis within Microorganisms

Dipicolinate(1-) is a well-known chelating agent for various metal ions, including calcium, chromium, zinc, manganese, copper, and iron. atamanchemicals.comresearchgate.net Within the core of bacterial endospores, DPA forms a complex with calcium ions, reaching concentrations that can constitute 5% to 15% of the spore's dry weight. atamanchemicals.comwikipedia.org This Ca-DPA complex is crucial for spore stability and resistance. It contributes to the dehydration of the spore core by binding free water molecules, which in turn increases the heat resistance of macromolecules. atamanchemicals.comwikipedia.org

The ability of dipicolinate to chelate iron is also significant for microbial physiology. In some cases, increased intracellular concentrations of dipicolinate can suppress the sensitivity of certain bacterial mutants to oxidative stress, likely by chelating free iron and preventing the formation of damaging reactive oxygen species. oup.com Bacteria have sophisticated systems to maintain iron homeostasis, involving the regulation of iron uptake, storage, and consumption to prevent toxicity from excessive free iron. oup.comoup.com

Molecular Interactions with DNA and Proteins in In Vitro and Non-Human Biological Systems

The interaction of dipicolinate(1-) with DNA is a key factor in the remarkable heat resistance of bacterial endospores. The calcium-dipicolinate complex is thought to insert itself between the nucleobases of DNA, thereby stabilizing the DNA structure and protecting it from heat denaturation. atamanchemicals.comwikipedia.org This protective role is particularly important in dry conditions where DNA is more susceptible to heat damage. nih.gov DPA also influences the photochemistry of spore DNA, affecting its photoreactivity and the types of photoproducts formed upon UV irradiation. nih.govasm.org

Dipicolinate(1-) and its complexes can also interact with proteins. Studies have shown that dipicolinate lanthanide complexes can be used in protein crystallography to help solve protein structures. ibs.fr Furthermore, dipicolinate oxovanadium(IV) complexes have been shown to interact with bovine serum albumin (BSA), indicating a potential for interaction with proteins in biological systems. acs.org The general principles of molecular interactions in biological systems, including those between small molecules like dipicolinate and macromolecules like DNA and proteins, are fundamental to understanding cellular processes. bioscipublisher.com These interactions can involve various forces, including π-π stacking and sugar-π contacts, which are prevalent in DNA-protein interactions. nih.gov

Dipicolinate(1-) as a Significant Bacterial and Fungal Metabolite

Dipicolinate(1-), the anionic form of dipicolinic acid (DPA), is a prominent metabolite found in various microbial systems, playing crucial roles in survival, resistance, and interaction with the environment. wikipedia.orgatamankimya.com This pyridine-2,6-dicarboxylic acid is particularly renowned for its high concentration in bacterial endospores and has also been identified as a metabolite in several fungal species. wikipedia.orgatamankimya.comnih.gov

In bacteria, Dipicolinate(1-) is a key component of endospores, dormant and highly resistant structures produced by certain Gram-positive bacteria, such as those from the genera Bacillus and Clostridium. wikipedia.orgvedantu.com Within the endospore core, Dipicolinate(1-) chelates with calcium ions to form a complex that is integral to the spore's remarkable resistance to heat, desiccation, and chemical damage. wikipedia.orgwikipedia.org This calcium-dipicolinate complex constitutes a significant portion of the endospore's dry weight, ranging from 5% to 15%. wikipedia.orgvedantu.com The complex functions by binding free water molecules, leading to the dehydration of the spore core, which in turn increases the heat stability of macromolecules. wikipedia.org It also intercalates between DNA nucleobases, protecting the genetic material from heat denaturation. wikipedia.orgvedantu.com

The biosynthesis of dipicolinic acid in Bacillus subtilis is a well-studied pathway. It involves the condensation of pyruvate (B1213749) and L-aspartyl-β-semialdehyde, catalyzed by dihydropicolinic acid synthase, to form 2,3-dihydrodipicolinic acid. frontiersin.org This intermediate is then converted to dipicolinic acid by DPA synthetase, an enzyme encoded by the spoVF operon (also referred to as dpaA and dpaB). frontiersin.orgnih.gov The expression of these genes is tightly regulated and occurs in the mother cell during the late stages of sporulation. nih.gov While this pathway is conserved in many Bacilli and Paenibacilli, some species of Clostridium appear to lack the recognized genes for DPA biosynthesis, suggesting the existence of an alternative pathway. biorxiv.orgbiorxiv.org

Dipicolinate(1-) has also been recognized as a metabolite in various fungal species, including members of the genera Penicillium, Cordyceps, and Beauveria. atamankimya.comnih.govatamanchemicals.com Research has demonstrated its antifungal properties. For instance, dipicolinic acid secreted by Bacillus subtilis has been shown to exhibit strong antifungal activity against several plant pathogens, such as Valsa pyri, Alternaria alternata, Botryosphaeria dothidea, and Rhizoctonia solani. frontiersin.orgnih.gov The mechanism of this antifungal action involves the inhibition of chitin (B13524) biosynthesis, leading to damage of the fungal cell wall and subsequent apoptosis. frontiersin.orgnih.gov The effectiveness of its antifungal activity can be enhanced in acidic conditions and in the presence of divalent metal ions like zinc(II), cobalt(II), and copper(II). frontiersin.orgnih.gov

The following tables provide a summary of research findings on the concentration of Dipicolinate(1-) in bacterial spores and its antifungal activity.

Table 1: Concentration of Dipicolinate(1-) in Bacterial Endospores

| Bacterial Species | Concentration (% of dry weight) | Reference |

|---|---|---|

| Bacillus subtilis | 5% to 15% | wikipedia.org |

| Bacillus species (general) | ~10% | nih.gov |

Table 2: Antifungal Activity of Dipicolinic Acid

| Pathogen | Inhibitory Concentration | Effect | Reference |

|---|---|---|---|

| Valsa pyri | < 5 mM | Complete growth inhibition | frontiersin.org |

| Botryosphaeria dothidea | 10 mM | Complete growth inhibition | frontiersin.org |

| Alternaria alternata | 10 mM | Complete growth inhibition | frontiersin.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Dipicolinate(1-) | |

| Dipicolinic acid | |

| Pyridine-2,6-dicarboxylic acid | |

| Calcium dipicolinate | |

| Pyruvate | |

| L-aspartyl-β-semialdehyde | |

| 2,3-dihydrodipicolinic acid | |

| Chitin | |

| Zinc(II) | |

| Cobalt(II) |

Advanced Spectroscopic and Analytical Research Methodologies for Dipicolinate 1

Development of High-Sensitivity Detection and Quantification Techniques

Researchers have focused on creating methods that can detect minute quantities of dipicolinate, often in complex sample matrices. These advancements are critical for early and accurate identification of endospore contamination.

Photoluminescence-Based Assays Utilizing Lanthanide Chelation (e.g., Terbium(III)-Dipicolinate Photoluminescence)

A prominent method for detecting dipicolinate relies on the principle of photoluminescence, specifically through chelation with lanthanide ions like terbium(III) (Tb³⁺). acs.orgresearchgate.netosti.gov When dipicolinate, released from endospores, complexes with Tb³⁺, it forms a highly luminescent [Tb(dpa)]⁺ complex. acs.org This complex exhibits significantly enhanced luminescence compared to the Tb³⁺ ion alone when excited by UV light, a phenomenon known as the antenna effect. acs.orgnih.gov

This technique is valued for its high sensitivity, with some methods achieving detection limits in the nanomolar (nM) range. oup.comnih.govresearchgate.net The process involves measuring the photoluminescence of the solution after the addition of a terbium chloride solution to a sample containing or suspected of containing bacterial endospores. researchgate.netosti.gov The intensity of the emitted light is proportional to the concentration of the terbium-dipicolinate complex, which in turn corresponds to the number of endospores present. google.com Researchers have explored various aspects to optimize this assay, including the ideal ratios of dipicolinate to Tb³⁺ and the selection of specific excitation and emission wavelengths to maximize the signal. nih.govoptica.org

However, the presence of other substances in a sample can potentially interfere with the accuracy of this method, leading to false negatives if the luminescent signal is inhibited. acs.org Despite this, studies have shown that no tested materials caused a false positive signal. acs.orgoptica.org

Table 1: Comparison of Photoluminescence-Based Detection Methods for Dipicolinate(1-)

| Method | Analyte | Matrix | Detection Limit | Reference |

| Terbium-Metal Organic Framework (Tb-MOF) | Dipicolinic acid | Aqueous solution | 0.04 nM | nih.govresearchgate.net |

| Terbium(III) Chelation | Dipicolinic acid | Aqueous solution | Nanomolar concentrations | oup.com |

| Eu(III)-Coordination Polymers | Dipicolinic acid | Aqueous solution | 15.23 nM | mdpi.com |

Advanced Chromatographic Methods for Dipicolinate(1-) Quantification (e.g., HPLC-Fluorescence)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a robust and sensitive method for quantifying dipicolinate. nih.govnih.govresearchgate.net This technique typically involves a pre-column or post-column chelation of dipicolinate with terbium(III) to form the fluorescent complex. nih.govnih.gov The resulting complex is then separated from other components in the sample via reverse-phase chromatography and detected by a fluorescence detector. researchgate.net

Recent advancements in HPLC methods have focused on improving sensitivity, reducing analysis time, and enhancing the ability to distinguish between dipicolinate from intact spores and "free" dipicolinate from germinated spores. nih.govnih.gov For instance, an improved HPLC-fluorescence method utilized a single 10-minute run with pre-column Tb³⁺ chelation, achieving a limit of detection of 0.04 nM. nih.gov Another study developed an HPLC method with post-column complexation that reached a detection limit of 0.5 nmol DPA l⁻¹, equivalent to about 10³ Desulfosporosinus orientis endospores per ml. nih.gov

Mixed-mode liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a rapid and sensitive alternative, capable of detecting dipicolinate released from spores in a short analysis time of 4 minutes. nih.gov

Table 2: Performance of Advanced Chromatographic Methods for Dipicolinate(1-) Quantification

| Method | Key Feature | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-Fluorescence | Pre-column Tb³⁺ chelation | 0.04 nM | 0.14 nM | nih.gov |

| HPLC-Fluorescence | Pre-column Tb³⁺ chelation | 0.08 nM | 0.26 nM | researchgate.net |

| HPLC-Fluorescence | Post-column Tb³⁺ complexation | 0.5 nmol l⁻¹ | - | nih.gov |

| LC-MS/MS | Mixed-mode C18/anion exchange column | 0.06 µg/mL | 0.2 µg/mL | nih.gov |

Novel Electrochemical Detection Approaches for Dipicolinate(1-)

Electrochemical sensors present a promising avenue for the rapid and portable detection of dipicolinate. These methods are often based on the principle of molecularly imprinted polymers (MIPs), which create specific recognition sites for the target molecule. ijcce.ac.irijcce.ac.ir

One approach involves the fabrication of a sensor using a glassy carbon electrode (GCE) modified with MIPs and gold nanoparticles (AuNPs). ijcce.ac.irijcce.ac.ir The AuNPs increase the electrode's surface area, enhancing the electrochemical signal. ijcce.ac.irijcce.ac.ir Such sensors have demonstrated high sensitivity and selectivity for dipicolinate, with a low detection limit of 1.58 × 10⁻⁸ M and a rapid response time of 20 seconds. ijcce.ac.irijcce.ac.ir Another novel electrochemical sensor utilized a potentiometric chemosensor based on a surface imprinting technique on an indium tin oxide (ITO)-coated glass plate, showing a wide detection range for dipicolinate. nih.gov

Researchers are also exploring the use of nanocomposites, such as those based on terbium-benzene tricarboxylic acid (Tb-BTC) and molybdenum disulfide (MoS₂), for the highly sensitive electrochemical detection of dipicolinate as an anthrax biomarker. researchgate.net

Table 3: Characteristics of Novel Electrochemical Sensors for Dipicolinate(1-)

| Sensor Type | Key Components | Limit of Detection | Response Time | Reference |

| MIP-based sensor | Glassy Carbon Electrode, Gold Nanoparticles | 1.58 × 10⁻⁸ M | 20 s | ijcce.ac.irijcce.ac.ir |

| Potentiometric chemosensor | Indium Tin Oxide (ITO)-coated glass plate | 1.5 x 10⁻⁶ M | 25 s | nih.gov |

Application in Biomarker Research for Microbial Endospores

Dipicolinate's unique presence in bacterial endospores makes it an excellent biomarker for their detection and quantification. oup.comau.dkrsc.org This has significant implications for environmental science, food safety, and sterilization monitoring.

Quantification of Endospore Populations in Environmental Matrices and Complex Samples

The quantification of dipicolinate allows for the estimation of endospore populations in diverse and complex environments such as soils, marine sediments, and food products. nih.govnih.govoup.comnih.gov Since dipicolinic acid constitutes a significant portion (5-15%) of the dry weight of a bacterial spore, its measurement provides a reliable proxy for endospore numbers. oup.comrsc.org

Methods like HPLC-fluorescence have been successfully applied to quantify endospores in marine sediments, revealing their abundance and distribution. nih.govpensoft.net These studies often involve an acid hydrolysis step to release the dipicolinate from the spores before analysis. nih.gov The ability to differentiate between DPA from intact and germinated spores also provides insights into the viability and activity of endospore populations in their natural habitats. nih.govnih.gov

Research on Dipicolinate(1-) as an Indicator for Sterilization Effectiveness

The release of dipicolinate from spores upon their inactivation makes it a valuable indicator for the effectiveness of sterilization processes. nih.govwipo.int Traditional methods for verifying sterilization, such as culture-based assays, are time-consuming. nih.gov In contrast, assays that measure the release of dipicolinate can provide rapid feedback. uvsolutionsmag.com

For instance, a rapid microscopy-based endospore viability assay (microEVA) can enumerate germinable endospores in under 15 minutes by detecting the terbium-dipicolinate luminescence triggered during germination. nih.gov This allows for the timely assessment of sterilization methods like autoclaving. nih.gov Studies have shown a direct correlation between the loss of spore viability and the release of dipicolinate during steam sterilization. nih.gov This principle is being leveraged to develop biological indicators that provide a quick readout on the success of a sterilization cycle. uvsolutionsmag.comthermsr.com

Design and Development of Novel Dipicolinate(1-) Sensors and Probes

The detection of Dipicolinate(1-), a major component of bacterial spores, is critical for various fields, including environmental monitoring and health diagnostics. rsc.orgresearchgate.net This has spurred significant research into creating sensitive and selective sensors. Advanced methodologies have focused on integrating sophisticated materials like metal-organic frameworks and various nanomaterials to develop robust sensing platforms. rsc.orgnih.gov These modern sensors often rely on optical or electrochemical signal transduction, where the interaction with Dipicolinate(1-) generates a measurable change in fluorescence, color, or electrical current. researchgate.netresearchgate.net

Integration into Metal-Organic Frameworks (MOFs) as Sensing Platforms

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for sensor development due to their unique properties, including ultrahigh porosity, exceptionally large surface areas, and tunable structures. researchgate.netd-nb.info These crystalline materials, formed by the coordination of metal ions or clusters with organic ligands, can be engineered to create specific recognition sites for target analytes like Dipicolinate(1-). d-nb.infonih.gov The inherent modularity of MOFs allows for the precise design of their chemical and physical properties to enhance sensitivity and selectivity. dartmouth.edu

A predominant strategy for detecting Dipicolinate(1-) using MOFs involves luminescence-based sensing. rsc.org Many lanthanide-based MOFs, for instance, exhibit strong luminescence that can be modulated by the presence of Dipicolinate(1-). The detection mechanism often relies on fluorescence quenching, where the binding of Dipicolinate(1-) to the metal centers of the MOF disrupts the energy transfer process, leading to a decrease in emission intensity. researchgate.net In some cases, an "antenna effect" is utilized, where the Dipicolinate(1-) molecule absorbs energy and transfers it to the lanthanide ion in the MOF, causing an enhancement of the luminescence signal. researchgate.net

Research has demonstrated the efficacy of various MOF-based sensors. For example, a water-dispersible terbium-based MOF (Tb-MOF) was developed for the highly sensitive detection of Dipicolinate(1-) through a fluorescence quenching mechanism. researchgate.net This sensor exhibited a very low limit of detection and high selectivity over other common organic molecules. researchgate.net Another approach involved doping [Ba(DPA)₂(H₂O)₂]n nanostructures with Europium (Eu³⁺) and Terbium (Tb³⁺) ions, creating advanced polymer nanosheets that function as ratiometric temperature and anthrax biomarker sensors with a detection limit in the nanomolar range. aip.org The tunability of MOF pores and the potential for post-synthetic modification allow for the optimization of these platforms to achieve superior analytical performance. d-nb.info

Table 1: Performance of Selected MOF-Based Sensors for Dipicolinate(1-)

| MOF System | Detection Principle | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| Terbium-Metal Organic Framework (Tb-MOF) | Fluorescence Quenching | 0.04 nM | >1 nM – 5 µM | researchgate.net |

| Eu³⁺/Tb³⁺-doped [Ba(DPA)₂(H₂O)₂]n Nanosheets | Luminescence | 0.03 nM | Not Specified | aip.org |

Nanomaterial-Based Sensing Systems for Dipicolinate(1-) Detection

Alongside MOFs, various nanomaterials have been harnessed to create innovative and effective sensors for Dipicolinate(1-). nih.gov These materials, including metal nanoparticles, quantum dots, and carbon-based nanostructures, offer unique optical and electronic properties at the nanoscale that can be exploited for highly sensitive detection. jfda-online.commdpi.com Nanomaterial-based sensors are often designed as colorimetric or fluorescent probes, providing rapid and sometimes visual detection of the target analyte. nih.govresearchgate.net

Gold nanoparticles (AuNPs) are frequently used in colorimetric sensors. nih.gov One such system utilizes glutathione-capped AuNPs complexed with calcium ions (Ca²⁺). nih.gov In the absence of Dipicolinate(1-), the Ca²⁺ ions cause the AuNPs to aggregate, resulting in a color change from red to purple. The addition of Dipicolinate(1-), which has a high affinity for Ca²⁺, reverses this aggregation by sequestering the calcium ions, thereby restoring the original red color of the nanoparticle solution. This method allows for a limit of detection in the low micromolar range. nih.gov

Electrochemical sensors have also been developed using nanomaterials. A sensitive electrochemical sensor was fabricated by modifying a glassy carbon electrode with gold nanoparticles and a molecularly imprinted polymer (MIP). ijcce.ac.ir The MIP creates specific binding sites for the Dipicolinate(1-) molecule, and the AuNPs enhance the electrode's sensitivity. ijcce.ac.ir This type of sensor demonstrated a very low detection limit of 1.58 × 10⁻⁸ M and a rapid response time of 20 seconds, along with high selectivity against structurally similar compounds. ijcce.ac.ir Other advanced systems include fluorescent sensors based on rare-earth nanosheets, which can act as ratiometric nanoprobes for detecting Dipicolinate(1-) in complex systems. researchgate.net

Table 2: Performance of Selected Nanomaterial-Based Sensors for Dipicolinate(1-)

| Nanomaterial System | Detection Principle | Limit of Detection (LOD) | Response Time | Reference |

|---|---|---|---|---|

| Ca²⁺-complexed Gold Nanoparticles (AuNPs) | Colorimetric | ~2 µM | Not Specified | nih.gov |

| AuNPs/Molecularly Imprinted Polymer (MIP) on Glassy Carbon Electrode | Electrochemical | 15.8 nM | 20 s | ijcce.ac.ir |

| Europium-based Rare-Earth Nanosheets with 4,4'-stilbene dicarboxylic acid | Ratiometric Fluorescence | Not Specified | Not Specified | researchgate.net |

Computational and Theoretical Studies of Dipicolinate 1

Quantum Chemical Investigations of Dipicolinate(1-) and its Metal Complexes

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. For dipicolinate(1-) and its metal complexes, these methods are employed to characterize their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the structural and electronic properties of molecules, balancing accuracy with computational efficiency researchgate.netfrontiersin.org. DFT calculations have been extensively applied to dipicolinic acid (DPA) and its deprotonated forms, including the dipicolinate dianion (DPA²⁻), which provides a strong basis for understanding the monoanion, dipicolinate(1-) researchgate.netpsu.edu.

Studies employing DFT, often with functionals like B3LYP, have been used to optimize the geometries of dipicolinic acid and its dianion, yielding bond lengths and angles that show good agreement with experimental data researchgate.netpsu.edu. For instance, the B3LYP/6-311G(d) computational level has been demonstrated to provide accurate geometrical parameters for complexes involving dipicolinic acid, such as those with hydrated Fe²⁺ cations researchgate.net. These calculations are capable of predicting the lowest energy structures of various molecular systems rsc.orgrsc.org.

DFT also provides crucial insights into electronic properties, such as charge distribution (e.g., Mulliken charge analysis), frontier molecular orbitals (HOMO and LUMO), and energy gaps researchgate.netresearchgate.netfrontiersin.orgrsc.org. For dipicolinic acid and its dianion, DFT studies have revealed the distribution of electron density and the nature of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding chemical reactivity and optical properties researchgate.netresearchgate.net. For example, Time-Dependent DFT (TD-DFT) has been utilized to calculate excitation energies and absorption spectra, offering interpretations for observed near-ultraviolet absorption and fluorescence spectra of dipicolinic acid and its dianion researchgate.netresearchgate.net.

Table 1: Representative DFT-Calculated Electronic Properties (Illustrative)

| Property | Dipicolinic Acid (Neutral) | Dipicolinate (Dianion) | Reference (Illustrative) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~5.0 - 6.0 (gas phase) | ~4.0 - 5.0 (gas phase) | researchgate.netresearchgate.net |

| Mulliken Charge (Pyridine N) | Negative | More Negative | researchgate.net |

Note: Specific values vary depending on the functional, basis set, and solvation model used in the computational study.

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Beyond DFT, other quantum chemical approaches, including ab initio and semi-empirical methods, contribute to the molecular characterization of dipicolinate(1-) and its derivatives libretexts.orgdtic.mil. Ab initio methods, derived from first principles without empirical parameters, offer high accuracy but are computationally more demanding, typically limited to smaller systems numberanalytics.comlibretexts.orgdtic.mil. For instance, ab initio calculations have been employed to predict structures and vibrational spectra of dipicolinic acid and its dianions, often comparing results with DFT and experimental data researchgate.netpsu.eduresearchgate.net.

Semi-empirical methods, such as AM1 or PM3, achieve a balance between computational cost and accuracy by incorporating empirical parameters into the theoretical framework numberanalytics.comlibretexts.orgwikipedia.org. These methods are particularly useful for larger molecular systems where ab initio or even high-level DFT calculations become prohibitively expensive numberanalytics.comdtic.mil. They can provide reasonable geometrical shapes and confirm molecular formulas for complexes, as observed in studies of transition metal complexes with organic ligands mdpi.com. Semi-empirical methods are capable of addressing electronic properties like electronic transitions, dipole moments, and polarizability, and can model bond breaking and formation processes libretexts.org.

Prediction of Molecular Geometries, Vibrational Frequencies, and Electronic Structures

Computational methods are routinely used to predict fundamental molecular properties. For dipicolinate(1-), this includes detailed molecular geometries, vibrational frequencies, and electronic structures.

Optimized molecular geometries, encompassing bond lengths and angles, are a direct output of quantum chemical calculations researchgate.netresearchgate.netpsu.eduscirp.org. These predictions are crucial for understanding the three-dimensional arrangement of atoms within the anion and its complexes. For example, studies on dipicolinate complexes with metal ions like Co(II), Zn(II), and Ni(II) have demonstrated that calculated geometries can accurately reproduce experimental structural parameters, even when considering supramolecular interactions in the solid state researchgate.net. The coordination of dipicolinic acid to metal ions typically involves the two carboxylate oxygen atoms and the pyridine (B92270) nitrogen atom, forming stable complexes ajol.info.

Vibrational frequencies, which correspond to the normal modes of vibration in a molecule, are predicted from frequency calculations following geometry optimization researchgate.netresearchgate.netpsu.eduresearchgate.netfaccts.denih.govscirp.org. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational bands and providing strong validation for the theoretical models researchgate.netresearchgate.netpsu.eduresearchgate.netscirp.org. Discrepancies between calculated and experimental frequencies are often attributed to the use of finite basis sets, incomplete treatment of electron correlation, and the neglect of anharmonicity effects, leading to the application of scaling factors for better agreement scirp.org.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative for DPA/DPA²⁻)

| Vibrational Mode (Description) | Experimental (cm⁻¹) | DFT (B3LYP) (cm⁻¹) | Ab Initio (cm⁻¹) | Reference (Illustrative) |

|---|---|---|---|---|

| Pyridine Ring Stretching | 1574 | 1570 | 1580 | researchgate.net |

| Carboxylate Asymmetric Stretch | 1626 | 1664 | N/A | researchgate.net |

| Carboxylate Symmetric Stretch | 1300 | 1297 | N/A | researchgate.net |

Note: Specific values are illustrative and depend on the exact compound (acid, monoanion, dianion) and computational details.

Electronic structures, including molecular orbital energies (HOMO, LUMO), orbital shapes, and charge distributions, are also predicted researchgate.netresearchgate.netarxiv.orgrsc.org. These predictions are vital for understanding chemical bonding, reactivity, and spectroscopic properties. For instance, the energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity rsc.orgresearchgate.net. Time-dependent DFT (TD-DFT) is employed to calculate optical excitation and absorption spectra, providing insights into UV-Vis properties researchgate.netresearchgate.netresearchgate.net.

Studies on Intramolecular and Intermolecular Proton Transfer Reactions Involving Dipicolinate(1-)

Proton transfer reactions are fundamental in numerous chemical and biological processes um.ac.irmdpi.comrsc.org. For dipicolinic acid (DPA), which can exist in neutral, monoanionic (dipicolinate(1-)), and dianionic forms depending on pH, computational studies have investigated both intramolecular and intermolecular proton transfer pathways um.ac.irresearchgate.netajol.info.

DFT calculations, often at the B3LYP/6-31G++(d) level, have been utilized to study the intramolecular proton transfer (IPT) reaction between the neutral (N) and zwitterionic (Z) forms of DPA um.ac.irresearchgate.netum.ac.ir. These studies indicate that the IPT reaction occurs more readily in the gas phase compared to solution, and the stability of the neutral form is generally higher than the zwitterionic form in both gas phase and solution um.ac.ir. The influence of solvent polarity on these reactions has been examined using continuum models like CPCM, demonstrating that stronger solvent dipole moments can lead to higher barriers for the IPT process um.ac.irresearchgate.net.

Intermolecular proton transfer also plays a significant role, particularly in the context of DPA's dimerization or interactions with other molecules um.ac.irresearchgate.net. The carboxyl protons in DPA are involved in both intra- and intermolecular hydrogen bonds, with the pyridine nitrogen and carboxyl oxygen atoms acting as hydrogen bond acceptors um.ac.ir. The stability of DPA dimers in the gas phase, for example, is directly influenced by hydrogen bond angles and electrostatic potential values within the dimer structure um.ac.ir.

Conformational Analysis and Isomerism of the Dipicolinate(1-) Anion and its Derivatives

Conformational analysis is the study of the energetic preferences of different spatial arrangements (conformers) that can interconvert through rotation around single bonds libretexts.orgwashington.edu. For the dipicolinate(1-) anion and its derivatives, understanding conformational isomerism is crucial due to the flexibility introduced by the carboxylate groups relative to the pyridine ring.

While specific detailed conformational analyses for the isolated dipicolinate(1-) anion are less frequently highlighted in general searches compared to the neutral acid or its complexes, the principles derived from studies on similar organic molecules apply rsc.orglibretexts.orgwashington.edu. The presence of two carboxylate groups at positions 2 and 6 of the pyridine ring allows for various orientations of these groups relative to the plane of the pyridine ring. These orientations are influenced by intramolecular interactions, such as hydrogen bonding (if a proton is present, as in the neutral acid or protonated forms of the monoanion), and steric hindrance.

Theoretical calculations, including DFT and ab initio methods, are essential for mapping the potential energy surface of such molecules, identifying stable conformers, and calculating the energy barriers for interconversion between them rsc.org. For dipicolinic acid, for example, studies have predicted the existence of multiple stable isomers in the gas phase, with some being nearly energetically degenerate researchgate.net. The effect of solvation can significantly alter the relative energies and stability of different conformers rsc.org.

Molecular Dynamics Simulations of Dipicolinate(1-) Interactions with Solvents and Biomolecules

Molecular Dynamics (MD) simulations are powerful computational tools that capture the time-dependent behavior of molecular systems, providing insights into their dynamic interactions with solvents and biomolecules at an atomic level diva-portal.orgnih.govmdpi.comresearchgate.net. For dipicolinate(1-), MD simulations can elucidate its solvation behavior and its interactions within complex biological environments, such as bacterial endospores or with specific proteins and DNA.

MD simulations can model the interactions of dipicolinate(1-) with water molecules and other solvent components, revealing hydration patterns, diffusion coefficients, and the influence of the solvent on the anion's conformation and dynamics diva-portal.orgmdpi.com. These simulations are particularly valuable for systems where solvent effects are crucial, such as in aqueous solutions or within the confined environment of a bacterial spore.

In the context of biomolecules, dipicolinate, particularly its calcium complex (calcium dipicolinate), is a significant component of bacterial endospores and is known to interact with DNA and contribute to heat resistance wikipedia.orgatamanchemicals.comatamanchemicals.commacsenlab.com. MD simulations can be employed to study these specific interactions, for instance, how dipicolinate(1-) or its calcium complex binds to DNA, influences DNA stability, or interacts with proteins involved in spore dormancy or germination frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net. Such simulations can provide atomic-level details of binding modes, conformational changes upon binding, and the energetics of these interactions. While direct studies on dipicolinate(1-) with specific biomolecules are less frequently detailed in general searches, the methodology of MD simulations is well-established for investigating ligand-biomolecule interactions, offering a pathway to explore the dynamic association between dipicolinate(1-) and its biological targets researchgate.netnih.govmdpi.com.

Computational Spectroscopy for Predicting and Interpreting Spectral Properties

Computational spectroscopy, particularly using methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), plays a crucial role in predicting and interpreting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectral properties of molecules. For dipicolinate species, these computational approaches have been employed to gain a deeper understanding of their molecular structure, electronic configuration, and vibrational modes.

While specific computational spectroscopic data for the isolated dipicolinate(1-) monoanion (hydrogen pyridine-2,6-dicarboxylate) is less frequently detailed in readily available literature compared to dipicolinic acid (DPA) or its dianion and their complexes, the methodologies applied to these related species are directly transferable. For instance, DFT calculations, often at levels such as B3LYP, have been used to study the structural, electronic, and vibrational properties of dipicolinic acid and its dianion researchgate.net. These studies have shown that calculated vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis) are in good agreement with experimental data researchgate.netresearchgate.net.

Computational methods allow for the simulation of spectra, which can then be compared with experimental results to confirm structural assignments and understand the nature of molecular vibrations and electronic transitions. For dipicolinate complexes, DFT calculations have been performed to provide insights into the relationship between structural, spectroscopic, and electronic properties. Calculated vibrational frequencies using DFT and Hartree-Fock (HF) methods have been found to be consistent with experimental IR data researchgate.net. Similarly, time-dependent DFT (TD-DFT) calculations, often incorporating polarizable continuum models (PCM) to account for solvent effects, have been used to discuss the UV-Vis spectra and electronic states in the frontier orbitals of dipicolinate complexes researchgate.net.

Such computational approaches can predict various spectroscopic parameters, including:

Vibrational Frequencies: Predicting positions and intensities of IR and Raman bands, aiding in the assignment of experimental spectra and understanding molecular vibrations.

Electronic Transitions: Calculating excitation energies and oscillator strengths for UV-Vis absorption, providing insights into electronic transitions (e.g., π→π, n→π) and the nature of molecular orbitals (HOMO-LUMO gap).

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts, which can be crucial for structural elucidation.

The application of these computational tools to the dipicolinate(1-) monoanion would involve optimizing its geometry and then calculating its vibrational modes and electronic transitions. This would provide a theoretical framework for interpreting its unique spectroscopic fingerprint, distinguishing it from its protonated (dipicolinic acid) or fully deprotonated (dipicolinate(2-)) forms.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity, a fundamental principle in drug discovery and chemical biology oncodesign-services.comnih.govcollaborativedrug.com. Computational modeling plays a significant role in SAR by enabling the prediction of biological activity based on molecular structure, optimizing lead compounds, and identifying structural features critical for activity oncodesign-services.comnih.gov.

While direct computational SAR studies focusing solely on the intrinsic biological activity of the isolated dipicolinate(1-) monoanion are not widely documented in the provided search results, the broader context of dipicolinate's biological relevance, particularly its role in bacterial spores and its chelating properties, suggests potential avenues for such investigations fishersci.canih.govnih.gov. Dipicolinate is a major component of bacterial spores, and its complexes, such as calcium dipicolinate (CaDPA), are crucial for spore properties nih.govnih.gov. Furthermore, dipicolinate and its derivatives have been explored in the context of metal complexation and their potential biological activities (e.g., antimicrobial, anticancer) when forming complexes researchgate.netreading.ac.uk.

Computational SAR methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, could be applied to dipicolinate(1-) and its derivatives to understand how structural modifications or its specific chelation patterns influence its interactions with biological targets.

Key aspects of computational SAR studies include:

Molecular Docking: Simulating the binding modes and interaction patterns of molecules (e.g., dipicolinate(1-) or its complexes) with target proteins or enzymes reading.ac.uk. This can predict binding affinity and elucidate the molecular basis of activity.

QSAR Modeling: Developing mathematical models that correlate structural descriptors of a series of compounds with their observed biological activities. This allows for the prediction of activity for new, untested compounds and the identification of key structural features contributing to activity nih.govmdpi.com.

Molecular Dynamics (MD) Simulations: Investigating the dynamic behavior of dipicolinate(1-) and its interactions with biological environments (e.g., proteins, membranes) over time, providing insights into conformational changes and binding mechanisms researchgate.net.

For dipicolinate(1-), computational SAR studies could explore:

How the specific protonation state (monoanion vs. dianion or neutral acid) influences its interaction with metal ions or biomolecules.

The impact of substituents on the pyridine ring or carboxylate groups on chelating ability or biological recognition.

The preferred conformations of the monoanion when interacting with specific binding sites.

Such computational modeling would be invaluable in rationally designing new dipicolinate-based compounds with enhanced or modulated properties for specific applications, ranging from biosensing to therapeutic development, by elucidating the precise structural determinants of their activity.

Environmental Research Aspects of Dipicolinate 1

Biodegradation Pathways and Mechanisms of Dipicolinate(1-) in Natural Systems

Dipicolinate(1-) is known to be readily biodegradable in both aerobic and anaerobic environments, a characteristic consistent with its ubiquitous presence in nature fishersci.cacenmed.comnih.govchem960.com. This degradation is particularly relevant as DPA is excreted into the environment during bacterial spore germination.

Aerobic Degradation Studies

Under aerobic conditions, dipicolinic acid undergoes microbial metabolism, leading to its transformation into carbon dioxide, ammonium, and water. Specific aerobic bacteria, such as Achromobacter sp. and Bacillus brevis, have been identified as capable of degrading DPA. While the complete degradation pathways are still being elucidated, initial steps often involve ring hydroxylation and subsequent ring fission, processes that appear to be catalyzed by oxygenase enzymes.